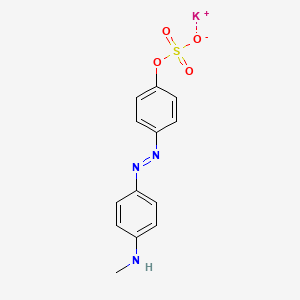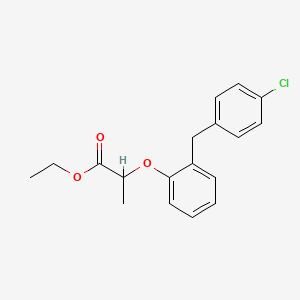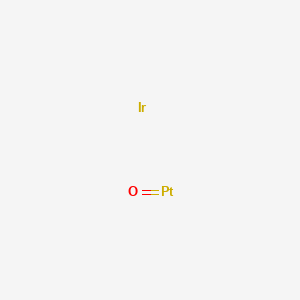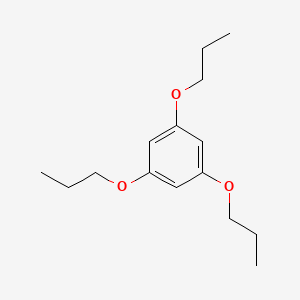
1,3,5-Tripropoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tripropoxybenzene is an organic compound characterized by a benzene ring substituted with three propoxy groups at the 1, 3, and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5-Tripropoxybenzene can be synthesized through a multi-step process involving the reaction of 1,3,5-trihydroxybenzene with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_3(\text{OH})_3 + 3 \text{C}_3\text{H}_7\text{Br} \rightarrow \text{C}_6\text{H}_3(\text{OC}_3\text{H}_7)_3 + 3 \text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1,3,5-Tripropoxybenzene undergoes various chemical reactions, including:
Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a strong base.
Major Products:
Oxidation: Formation of 1,3,5-tricarboxybenzene.
Reduction: Formation of 1,3,5-tripropoxycyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学研究应用
1,3,5-Tripropoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3,5-Tripropoxybenzene depends on its specific application. In general, the compound interacts with molecular targets through its propoxy groups, which can form hydrogen bonds or other interactions with biological molecules. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing its versatility in different applications.
相似化合物的比较
1,3,5-Trimethoxybenzene: Similar structure but with methoxy groups instead of propoxy groups.
1,3,5-Tribromobenzene: Contains bromine atoms instead of alkoxy groups.
1,3,5-Trinitrobenzene: Contains nitro groups, making it highly reactive and explosive.
Uniqueness: 1,3,5-Tripropoxybenzene is unique due to its specific substitution pattern and the presence of propoxy groups, which impart distinct chemical properties and reactivity compared to other trialkoxybenzenes or substituted benzenes
属性
CAS 编号 |
66104-54-9 |
|---|---|
分子式 |
C15H24O3 |
分子量 |
252.35 g/mol |
IUPAC 名称 |
1,3,5-tripropoxybenzene |
InChI |
InChI=1S/C15H24O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h10-12H,4-9H2,1-3H3 |
InChI 键 |
RKFICKITOKOWEV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=CC(=C1)OCCC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


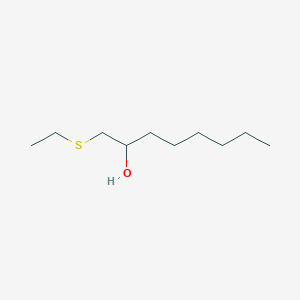
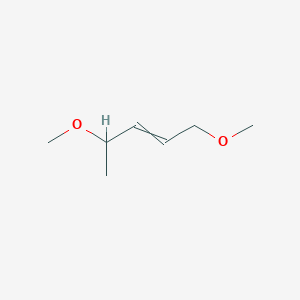
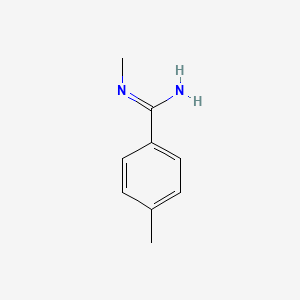
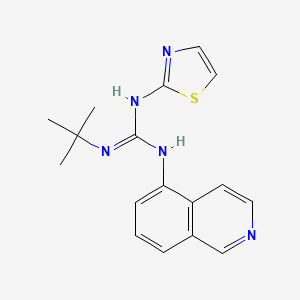
![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)

![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
